Clopidogrelum

Pharmacodynamics Platelet aggregation Light transmission aggregometry

Select clopidogrelum for your antiplatelet research if your protocol demands a P2Y12 antagonist whose activity is governed by CYP2C19 bioactivation. This thienopyridine prodrug exhibits significant response variability—up to 30%—linked to CYP2C19 loss-of-function polymorphisms, making it the essential substrate for genotype-guided therapy studies, PPI interaction screening (especially omeprazole vs. pantoprazole), and bleeding-risk de-escalation models where direct-acting alternatives are unsuitable. Not for human therapeutic use.

Molecular Formula C16H16ClNO2S
Molecular Weight 321.8 g/mol
CAS No. 90055-48-4
Cat. No. B157834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrelum
CAS90055-48-4
Synonymsclopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989
Molecular FormulaC16H16ClNO2S
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
InChIInChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1
InChIKeyGKTWGGQPFAXNFI-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrel (CAS 90055-48-4) Procurement Specification: A Quantitative Comparator-Based Guide for Scientific Selection in Antiplatelet Research


Clopidogrel (CAS 90055-48-4) is a thienopyridine-class antiplatelet prodrug that undergoes CYP2C19-dependent hepatic bioactivation to form an active metabolite that irreversibly inhibits the P2Y12 receptor [1]. Unlike direct-acting P2Y12 antagonists, its therapeutic window is governed by both pharmacokinetic activation efficiency and pharmacodynamic response variability, with inadequate platelet inhibition reported in up to 30% of treated patients due to CYP2C19 loss-of-function polymorphisms [2].

Why Clopidogrel (CAS 90055-48-4) Cannot Be Freely Substituted with Prasugrel, Ticagrelor, or Other P2Y12 Inhibitors Without Quantitative Risk Assessment


Clopidogrel's prodrug mechanism, CYP2C19-dependent activation, and susceptibility to drug-drug interactions create a unique risk-benefit calculus that differs fundamentally from direct-acting P2Y12 inhibitors like ticagrelor or more predictably activated agents like prasugrel [1]. A user selecting clopidogrel over alternatives must account for: (1) significantly slower onset and lower peak inhibition versus prasugrel [2]; (2) genetic response variability affecting ~30% of the population, a limitation not shared by ticagrelor [3]; and (3) differential PPI interaction liability that does not apply to ticagrelor and is clinically relevant only for omeprazole/esomeprazole co-administration with clopidogrel [4].

Clopidogrel (CAS 90055-48-4) Quantitative Comparator Evidence: Head-to-Head Pharmacodynamic, Pharmacogenomic, and Drug Interaction Data


Peak Inhibition of Platelet Aggregation: Clopidogrel 600 mg LD vs. Prasugrel 30 mg LD

In a head-to-head crossover study in healthy Korean volunteers, a 30 mg loading dose of prasugrel achieved significantly faster and higher inhibition of platelet aggregation (IPA) compared to a 600 mg loading dose of clopidogrel [1]. Prasugrel reached peak IPA of 93.7% (±6.2%) at 2 hours post-dose, while clopidogrel achieved a peak IPA of only 65.8% (±17.2%) at 6 hours post-dose (P<0.001 for 0.5-24 h comparison) [1].

Pharmacodynamics Platelet aggregation Light transmission aggregometry

Platelet Reactivity Units at Day 5: Clopidogrel vs. Prasugrel in Acute Large Artery Atherosclerosis

In the ACUTE-PRAS subanalysis of patients with acute large artery atherosclerosis (LAA), prasugrel treatment produced numerically lower P2Y12 reaction units (PRU) at Day 5 compared to clopidogrel [1]. The arithmetic mean PRU was 128.8 ± 49.0 in the prasugrel group versus 178.9 ± 60.5 in the clopidogrel group, indicating stronger and more consistent P2Y12 inhibition with prasugrel in this disease subtype [1].

Platelet reactivity P2Y12 reaction units Cerebrovascular disease

CYP2C19 Polymorphism Impact: Clopidogrel Response Variability vs. Ticagrelor

Clopidogrel's prodrug status renders its bioactivation entirely dependent on CYP2C19 enzymatic activity, whereas ticagrelor is a direct-acting, reversibly binding P2Y12 antagonist that requires no metabolic activation [1]. A systematic review of clopidogrel response variability found inadequate antiplatelet response rates as high as 30% in patients with CYP2C19 loss-of-function alleles, a limitation that does not apply to ticagrelor [2]. In a cross-sectional study, patients with CYP2C19*1/*3 polymorphisms exhibited significantly higher mean platelet aggregation compared to wild-type genotypes (P<0.05), confirming reduced clopidogrel response in carriers of variant alleles [3].

Pharmacogenomics CYP2C19 Response variability

PPI Co-Administration: Clopidogrel + Omeprazole vs. Clopidogrel + Pantoprazole Platelet Response

In the PACA prospective randomized study of 104 patients undergoing coronary stenting for NSTE-ACS, clopidogrel antiplatelet response was significantly impaired by omeprazole co-administration but preserved with pantoprazole [1]. After 1 month of 150 mg clopidogrel maintenance dosing, patients receiving pantoprazole had significantly better platelet response (PRI VASP: 36 ± 20%) compared to those receiving omeprazole (PRI VASP: 48 ± 17%; P=0.007) [1]. The proportion of clopidogrel nonresponders was 44% in the omeprazole group versus 23% in the pantoprazole group (P=0.04; OR: 2.6; 95% CI: 1.2 to 6.2) [1].

Drug-drug interaction Proton pump inhibitor CYP2C19 inhibition

Clinical Outcomes: Clopidogrel vs. Ticagrelor Stent Thrombosis Risk in PCI Patients

In a prospective cohort study of 300 patients undergoing percutaneous coronary intervention (PCI) for chronic coronary disease, ticagrelor demonstrated significantly lower stent thrombosis incidence compared to clopidogrel [1]. Stent thrombosis occurred in 8 of 150 ticagrelor-treated patients (5.0%) versus 20 of 150 clopidogrel-treated patients (13.3%), yielding a 62.4% relative risk reduction (P=0.029, χ²=4.78) [1]. Major bleeding was numerically higher with ticagrelor (10.0% vs. 6.0%; P=0.287), while minor bleeding rates were comparable (14.0% vs. 10.0%; P=0.374) [1].

Stent thrombosis Percutaneous coronary intervention Major adverse cardiovascular events

MACE Risk in Elderly ACS Patients: Clopidogrel vs. Ticagrelor

A target trial emulation study using Stockholm healthcare data (2011-2021) evaluated 4,637 ACS patients aged ≥75 years (median age 81 years) initiating DAPT with ticagrelor or clopidogrel [1]. After inverse probability weighting adjustment for 46 confounders, ticagrelor was associated with lower one-year MACE risk (11.1% vs. 14.9%), corresponding to an absolute risk difference of -3.8% (95% CI: -6.8, -0.8) and a hazard ratio of 0.73 (95% CI: 0.56-0.95) [1]. No significant difference in major bleeding was observed: 4.3% (ticagrelor) vs. 4.8% (clopidogrel); HR 0.89 (95% CI: 0.63-1.27) [1].

Acute coronary syndrome Elderly Major adverse cardiovascular events

Clopidogrel (CAS 90055-48-4) Application Scenarios Based on Quantitative Comparator Evidence


Genotype-Guided Research Protocols Requiring CYP2C19-Stratified P2Y12 Inhibition

Clopidogrel is uniquely positioned for pharmacogenomic research protocols investigating CYP2C19-guided antiplatelet therapy. Unlike ticagrelor, which requires no metabolic activation, clopidogrel's response variability of up to 30% due to CYP2C19 loss-of-function alleles [1] makes it the compound of choice for studies evaluating genotype-based treatment selection algorithms, therapeutic drug monitoring of active metabolite levels, or novel strategies to overcome high on-treatment platelet reactivity in poor metabolizers. Procurement should be accompanied by CYP2C19 genotyping capability.

PPI Co-Administration Interaction Studies with Pantoprazole Preference

Clopidogrel is the only widely used P2Y12 inhibitor exhibiting clinically significant, PPI-specific drug-drug interactions via CYP2C19 competition. The PACA study demonstrated that pantoprazole preserves clopidogrel antiplatelet response (PRI VASP 36 ± 20%) whereas omeprazole significantly impairs it (PRI VASP 48 ± 17%; P=0.007) [2]. This makes clopidogrel the relevant substrate for research into gastric protection strategies, with pantoprazole as the preferred PPI for concurrent use [2].

Chronic Coronary Disease PCI Protocols with Bleeding Risk Concerns

In PCI for chronic coronary disease, clopidogrel offers a de-escalation alternative when bleeding risk outweighs ischemic protection requirements. While ticagrelor reduces stent thrombosis from 13.3% to 5.0% (P=0.029), it is associated with numerically higher major bleeding (10.0% vs. 6.0%) [3]. Clopidogrel procurement is indicated for protocols targeting bleeding-prone populations where the absolute stent thrombosis reduction with ticagrelor does not justify the incremental bleeding hazard.

Formulation Development Requiring High Chiral Purity Bisulfate Salt

For pharmaceutical development and analytical reference standard applications, procurement specifications for clopidogrel bisulfate must stipulate high optical purity. Patent disclosures describe processes for producing S-(+)-clopidogrel bisulfate with chemical purity 99.95% by HPLC and chiral purity 99.7% (S-isomer) [4]. This level of enantiomeric specification is essential for bioavailability studies and formulation development, as the (R)-enantiomer is pharmacologically inactive and represents an unwanted impurity in the final drug product [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopidogrelum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.